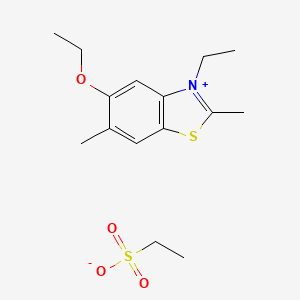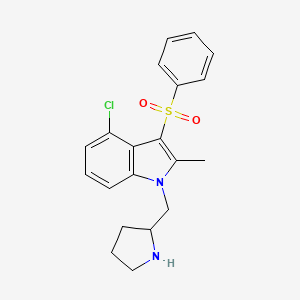![molecular formula C13H12O3 B12536578 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one CAS No. 653597-76-3](/img/structure/B12536578.png)
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a hydroxybutenyl group attached to the benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzopyran core, which can be derived from commercially available starting materials.
Hydroxybutenyl Group Introduction: The hydroxybutenyl group is introduced through a series of reactions, including aldol condensation and reduction. The reaction conditions often involve the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can also enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl group can be reduced to form a saturated hydroxybutyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydroxybutyl derivatives.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used
Scientific Research Applications
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxy group.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: The compound may interact with enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanoic acid: Similar in structure but lacks the benzopyran core.
4-Hydroxycoumarin: Contains a similar benzopyran structure but with different substituents.
Warfarin: A well-known anticoagulant that also contains a benzopyran core.
Uniqueness
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one is unique due to its specific hydroxybutenyl substitution, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in other similar compounds .
Properties
CAS No. |
653597-76-3 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-[(3R)-3-hydroxybut-1-enyl]isochromen-1-one |
InChI |
InChI=1S/C13H12O3/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13(15)16-11/h2-9,14H,1H3/t9-/m1/s1 |
InChI Key |
DTXUIAMWHHGGPB-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C=CC1=CC2=CC=CC=C2C(=O)O1)O |
Canonical SMILES |
CC(C=CC1=CC2=CC=CC=C2C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

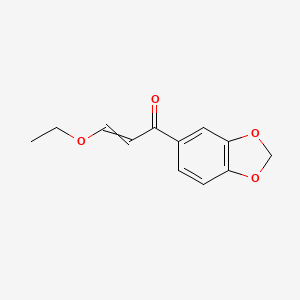
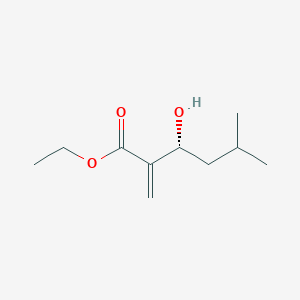
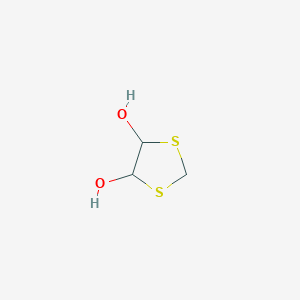
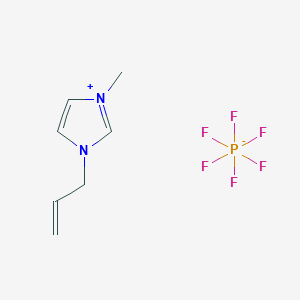
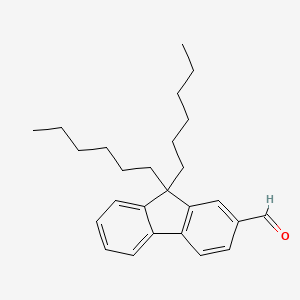
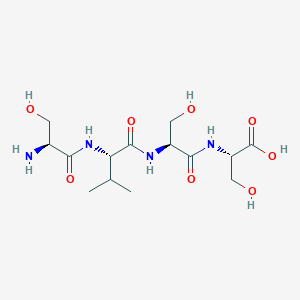
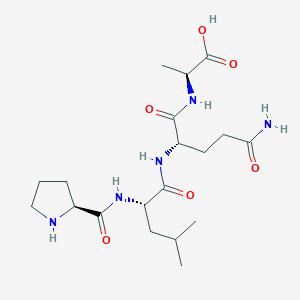
![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
![2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol](/img/structure/B12536559.png)

